Benzyl 3-oxopiperidine-1-carboxylate
Description
Historical Context and Evolution of Piperidine (B6355638) Chemistry
The journey of piperidine chemistry began in 1850 when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. The name "piperidine" itself is derived from the Latin word Piper, meaning pepper. Initially, the exploration of piperidine and its derivatives was closely tied to the study of natural products, particularly alkaloids, where the piperidine motif is a recurring structural feature.
Early synthetic efforts in the late 19th and early 20th centuries focused on understanding the fundamental reactivity of the piperidine ring. A significant breakthrough was the development of methods to synthesize the piperidine core, most notably through the reduction of pyridine (B92270). Industrially, the hydrogenation of pyridine over catalysts like molybdenum disulfide remains a primary production method.
The mid-20th century witnessed a surge in interest in piperidine derivatives with the discovery of their profound physiological effects. This era marked the beginning of piperidine's prominence in medicinal chemistry, with the development of numerous pharmaceuticals incorporating this scaffold. The evolution of analytical techniques, such as NMR spectroscopy and X-ray crystallography, further deepened the understanding of piperidine's conformational preferences, predominantly the stable chair conformation. This foundational knowledge paved the way for the design and synthesis of increasingly complex and stereochemically defined piperidine-containing molecules, including the subject of this article, Benzyl (B1604629) 3-oxopiperidine-1-carboxylate.
Significance of Piperidine Scaffolds in Synthetic Organic Chemistry
The piperidine scaffold is widely regarded as a "privileged structure" in medicinal chemistry and synthetic organic chemistry. This designation stems from its frequent appearance in a vast array of biologically active compounds, including a significant number of FDA-approved drugs. The versatility of the piperidine ring allows it to serve as a robust framework for the spatial presentation of various functional groups, enabling precise interactions with biological targets.
The significance of piperidine scaffolds can be attributed to several key factors:
Structural Versatility: The six-membered ring can be readily substituted at multiple positions, allowing for the fine-tuning of steric and electronic properties. This modularity is crucial for optimizing the pharmacological profile of a drug candidate.
Conformational Rigidity: The chair conformation of the piperidine ring provides a degree of rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor.
Synthetic Accessibility: A rich and well-established portfolio of synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it an attractive target for chemists.
The widespread applications of piperidine derivatives in pharmaceuticals, agrochemicals, and materials science underscore the enduring importance of this heterocyclic scaffold in modern organic synthesis.
Positioning of Benzyl 3-Oxopiperidine-1-Carboxylate within Advanced Heterocyclic Synthesis
This compound is a strategically important intermediate in advanced heterocyclic synthesis due to the orthogonal reactivity of its functional groups. The benzyloxycarbonyl (Cbz) group provides robust protection of the piperidine nitrogen, which is stable under a variety of reaction conditions but can be readily removed by hydrogenolysis. The ketone at the 3-position serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions, reductions, and the formation of enamines and enolates.
This compound is a valuable precursor for the synthesis of a diverse array of more complex heterocyclic systems. For instance, it has been utilized as a key building block in the preparation of potent receptor agonists and antagonists. Its utility is further demonstrated in the synthesis of chromeno[3,4-c]pyridin-5-ones, which are of interest for their potential biological activities.
The strategic positioning of the ketone allows for the introduction of substituents at the C3 position with control over stereochemistry, a critical aspect in the synthesis of chiral molecules. The ability to selectively manipulate the ketone without affecting the Cbz protecting group, and vice versa, makes this compound a powerful tool for the construction of intricate molecular frameworks.
Below is a table summarizing some key properties of this compound:
| Property | Value |
| CAS Number | 61995-20-8 |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Appearance | Liquid |
| Synonyms | N-Cbz-3-piperidone, 1-Benzyloxycarbonyl-3-piperidone |
Emerging Research Trajectories for this compound
The future of research involving this compound and related 3-oxopiperidine scaffolds is poised for significant advancements, driven by the continuous demand for novel therapeutic agents and more efficient synthetic methodologies.
One of the most promising research trajectories is its application in the synthesis of novel bioactive compounds, particularly in the areas of neurodegenerative diseases and oncology. For example, derivatives of this scaffold are being explored as histone deacetylase (HDAC) inhibitors, a class of compounds with potential in cancer therapy. The core structure of this compound provides an excellent starting point for the design and synthesis of libraries of compounds for high-throughput screening.
Furthermore, there is a growing interest in the development of stereoselective reactions involving 3-oxopiperidines. The ability to control the stereochemistry at the C3 position is crucial for the synthesis of enantiomerically pure drugs. Future research will likely focus on the development of new chiral catalysts and reagents to achieve high levels of stereocontrol in reactions involving this scaffold.
Computational studies and drug design are also expected to play an increasingly important role in guiding the synthesis of novel derivatives. nih.gov Molecular modeling and docking studies can help to predict the binding of piperidine-based ligands to their biological targets, thereby accelerating the drug discovery process. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXLNFWWLXCXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363793 | |
| Record name | 1-N-Cbz-3-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61995-20-8 | |
| Record name | Benzyl 3-oxopiperidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61995-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N-Cbz-3-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyloxycarbonyl-3-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Benzyl 3 Oxopiperidine 1 Carboxylate
Conventional Synthetic Routes to the 3-Oxopiperidine Core
The construction of the foundational 3-oxopiperidine ring is a critical step in the synthesis of Benzyl (B1604629) 3-oxopiperidine-1-carboxylate. Traditional methods have long been the cornerstone of this process.
Classical Condensation and Cyclization Approaches
Historically, intramolecular condensation reactions have been a primary method for forming the 3-piperidone scaffold. The Dieckmann condensation, a classic example, involves the intramolecular cyclization of a diester to form a β-keto ester, which can then be decarboxylated to yield the desired cyclic ketone. nih.gov While effective, this approach can be limited by moderate to low yields and the need for subsequent deprotection steps. nih.gov
Another established strategy is the Petrenko-Kritschenko piperidone synthesis. This multicomponent reaction combines an aldehyde, a β-keto ester, and ammonia (B1221849) or a primary amine to construct the 4-piperidone (B1582916) ring system, which can be a precursor to the 3-oxopiperidine core. wikipedia.org Variations of this method have been developed to improve efficiency and substrate scope.
Established Procedures via 3-Piperidone Precursors and Benzyl Chloroformate
A widely utilized and straightforward method for the synthesis of Benzyl 3-oxopiperidine-1-carboxylate involves the N-protection of a pre-existing 3-piperidone precursor. In this reaction, 3-piperidone or its salt is treated with benzyl chloroformate in the presence of a base. prepchem.com The base, typically sodium bicarbonate, neutralizes the hydrochloric acid generated during the reaction, driving the formation of the N-Cbz (carboxybenzyl) protected 3-piperidone. prepchem.com This method is favored for its operational simplicity and generally good yields.
The synthesis of the 3-piperidone precursor itself can be achieved through various routes, including the oxidation of 3-hydroxypiperidine (B146073) derivatives. google.comgoogle.com For instance, N-Boc-3-hydroxypiperidine can be oxidized using reagents like a mixture of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride (Swern oxidation) to produce N-Boc-3-piperidone. google.com The Boc protecting group can then be removed and replaced with a Cbz group.
Advanced and Green Chemistry Approaches in Synthesis
In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, sustainable, and environmentally benign methodologies. This has led to the emergence of advanced techniques for the synthesis of this compound and its derivatives.
Catalytic Transformations for Piperidine (B6355638) Ring Formation
Modern catalytic methods offer powerful alternatives for constructing the piperidine ring. Ring-closing metathesis (RCM), employing ruthenium-based catalysts, has emerged as a versatile tool for the synthesis of various nitrogen-containing heterocycles, including piperidine precursors. semanticscholar.org This reaction involves the intramolecular cyclization of a diene, providing a direct route to the cyclic core.
Palladium-catalyzed cyclization reactions have also been explored. For example, a Wacker-type aerobic oxidative cyclization of alkenes can be used to form six-membered nitrogen heterocycles. organic-chemistry.org Furthermore, catalytic hydrogenation of pyridine (B92270) derivatives over rhodium, palladium, or platinum catalysts is a common industrial method for producing the saturated piperidine ring. researchgate.net
Asymmetric Synthesis of Chiral Derivatives
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for synthesizing chiral piperidine derivatives. One approach involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which provides access to enantioenriched 3-substituted tetrahydropyridines. nih.govacs.org These intermediates can then be further reduced to the corresponding chiral piperidines. nih.govacs.org
Biocatalysis offers another powerful avenue for asymmetric synthesis. Ketoreductases (KREDs) can be employed for the stereoselective reduction of a ketone, such as N-Boc-3-piperidone, to the corresponding chiral alcohol, (S)-N-Boc-3-hydroxypiperidine. researchgate.net This chiral intermediate is valuable for the synthesis of various pharmaceutical agents. researchgate.net Additionally, transaminases can be used in the asymmetric amination of 3-piperidone derivatives to produce chiral 3-amino piperidines. google.com
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives from this compound is a key strategy for accessing novel molecular architectures, many of which are of significant interest in medicinal chemistry. The methodologies employed focus on the controlled functionalization of the piperidine ring to introduce various substituents with high degrees of regio- and stereoselectivity. These approaches often involve leveraging the inherent reactivity of the keto-group to create intermediates such as enecarbamates, which then serve as platforms for further elaboration.
Regioselective functionalization is crucial for controlling the precise location of new substituents on the piperidine scaffold. A common strategy involves the conversion of the parent ketone into an α,β-unsaturated intermediate, which directs subsequent reactions to specific positions.
For instance, the ketone can be transformed into a benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate intermediate. nih.gov This enone system is then susceptible to conjugate addition reactions. A notable example is the Michael addition of phenylboronic acid, which regioselectively introduces a phenyl group at the C4 position of the piperidine ring. nih.gov This method provides a reliable route to 4-substituted piperidinone derivatives.
Another advanced approach to achieving regioselectivity is through directed C–H functionalization. While extensive examples on the this compound core are still emerging, the principles have been demonstrated on other heterocyclic systems. nih.gov This technique uses a directing group to guide a metal catalyst to a specific C-H bond, allowing for the direct introduction of aryl or alkyl groups with high precision, often at positions that are otherwise difficult to functionalize. nih.gov
Controlling the three-dimensional arrangement of atoms is paramount when synthesizing biologically active molecules. In the context of piperidine derivatives, this often involves managing the relative stereochemistry (cis/trans) of substituents on the ring.
The synthesis of substituted piperidines from unsaturated precursors can lead to the formation of diastereomeric mixtures. For example, the hydrogenation of an α,β-unsaturated ester derived from the piperidone scaffold using a Pd/C catalyst has been shown to produce a mixture of cis and trans isomers. nih.gov Subsequent reduction and derivatization steps can also yield mixtures of diastereomers, highlighting the challenges in controlling stereochemistry. nih.gov
| Reaction Step | Product | Diastereomeric Ratio (cis:trans) |
| Hydrogenation of α,β‐unsaturated ester | Saturated ester | 35:65 |
| LiAlH4 reduction of ester | Primary alcohol | 83:17 |
| Nucleophilic substitution of mesylate | Secondary amine | 65:35 |
Table 1: Diastereomeric ratios observed during a multi-step synthesis of substituted piperidines. nih.gov
To overcome these challenges, substrate-controlled stereoselective methods have been developed. One powerful approach involves the use of chiral auxiliaries or pseudo-symmetric starting materials. For example, stereoselective aldol (B89426) reactions have been achieved using N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, a pseudo-C2 symmetric compound. mdpi.com The symmetry element of the starting material allows for the formation of bis-enolates that react with aldehydes in a highly stereocontrolled manner, yielding products with excellent diastereoselectivity. mdpi.com
This compound is an excellent precursor for the synthesis of enecarbamates, which are versatile intermediates for further functionalization. whiterose.ac.uk These enecarbamates serve as a platform for a toolkit of α- and β-functionalization methods, enabling the construction of diverse and complex scaffolds. whiterose.ac.uk
The β-functionalization of these enecarbamates has been explored through photoredox catalysis. This modern synthetic method allows for the construction of unique spirocyclic systems. whiterose.ac.uk Furthermore, the reaction of the enecarbamate with aryl halides can lead to novel β-arylated products. whiterose.ac.uk These techniques are instrumental in expanding chemical space and accessing novel three-dimensional structures from a common intermediate. whiterose.ac.uk
| Functionalization Type | Method | Resulting Scaffold |
| β-Arylation | Reaction with 1-chloro-4-iodobenzene | β-Arylated piperidine |
| Spirocyclization | Photocatalysis | Spirocyclic systems |
| Annulation | Annulative technologies | Fused motifs (bicyclic lactams, oxetanes) |
Table 2: Functionalization toolkit for enecarbamates derived from this compound. whiterose.ac.uk
The derivatization of this compound is frequently directed toward the synthesis of scaffolds with potential pharmacological applications. The substituted piperidine motif is a common feature in many bioactive compounds.
A key example is the synthesis of 4-(2-aminoethyl)piperidine scaffolds, which have been investigated as σ1 receptor ligands with antiproliferative properties. nih.gov The synthesis begins with the conjugate addition to a dihydropyridin-4(1H)-one derived from a protected piperidone, followed by homologation and introduction of an amino moiety. nih.gov This demonstrates a clear pathway from a simple piperidone building block to a complex, biologically active molecule.
Additionally, the novel sp3-rich polycyclic scaffolds, such as spirocycles and bicyclic amides, generated from enecarbamate intermediates are of high value for fragment-based drug discovery. whiterose.ac.uk The synthesis of piperidine-3-carboxylic acid analogues, which have shown potential as anticonvulsants, further illustrates the importance of this class of compounds in medicinal chemistry. ajchem-a.com
Reactivity and Transformation of Benzyl 3 Oxopiperidine 1 Carboxylate
Reactions at the Ketone Moiety
The carbonyl group of the piperidone ring is a primary site for various chemical reactions, enabling the introduction of diverse functionalities.
Nucleophilic Additions and Condensations
The ketone functionality of benzyl (B1604629) 3-oxopiperidine-1-carboxylate readily undergoes nucleophilic addition reactions. For instance, it can react with organometallic reagents, such as Grignard reagents and organolithium compounds, to introduce new carbon-carbon bonds at the C-3 position. These reactions are fundamental in constructing more complex molecular scaffolds.
Condensation reactions, such as the aldol (B89426) condensation, are also feasible. researchgate.net The enolizable nature of the ketone allows it to react with aldehydes and ketones under basic or acidic conditions to form β-hydroxy ketones, which can subsequently be dehydrated to α,β-unsaturated ketones. Another important condensation reaction is the Mannich reaction, where the ketone, a primary or secondary amine, and formaldehyde (B43269) react to form a β-amino carbonyl compound.
The Morita-Baylis-Hillman (MBH) reaction is another example of a nucleophilic addition that can be employed, providing access to allylic alcohols. nih.gov
Reduction Strategies to Hydroxyl Derivatives
The ketone group can be reduced to a secondary alcohol, yielding benzyl 3-hydroxypiperidine-1-carboxylate. This transformation is commonly achieved using various reducing agents. The choice of reagent can influence the stereoselectivity of the reduction, leading to either the cis or trans diastereomer.
| Reducing Agent | Typical Conditions | Outcome |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol, 0 °C to room temperature | Generally provides a mixture of diastereomers, often with a preference for the equatorial alcohol. |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), 0 °C | A powerful reducing agent, also yielding the corresponding alcohol. |
| L-Selectride® | THF, -78 °C | A bulky reducing agent that can provide high stereoselectivity, favoring the axial alcohol. |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343) or THF, -78 °C | Can be used for the reduction of the ketone. |
These reduction methods are crucial for the synthesis of various biologically active molecules where the hydroxyl group's stereochemistry is critical for its function.
Enolization and Enolate Chemistry
The presence of α-protons adjacent to the ketone allows for the formation of an enol or an enolate under appropriate conditions. bham.ac.uk The acidity of these protons (pKa ≈ 17-19) allows for deprotonation by a suitable base to form a nucleophilic enolate. masterorganicchemistry.com
The regioselectivity of enolate formation is not a factor for this symmetrical ketone. The resulting enolate is an ambident nucleophile, capable of reacting with electrophiles at either the α-carbon or the oxygen atom. bham.ac.uk Reactions with "soft" electrophiles, such as alkyl halides, typically occur at the carbon, leading to C-alkylation. Conversely, "hard" electrophiles, like silyl (B83357) halides, tend to react at the oxygen, resulting in the formation of a silyl enol ether.
The stereoselectivity of enolate formation and subsequent reactions can be influenced by the choice of base, solvent, and additives. bham.ac.uk For example, the use of bulky bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can influence the geometry of the resulting enolate. bham.ac.uk
Reactions Involving the N-Cbz Protecting Group
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific deprotection methods.
Deprotection Methods and Conditions
The removal of the Cbz group from the piperidine (B6355638) nitrogen is a common and essential transformation, yielding the free secondary amine, 3-piperidone. This deprotection can be accomplished through several methods, with catalytic hydrogenation being the most prevalent.
| Deprotection Method | Reagents and Conditions | Products |
| Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C), Methanol or Ethanol | 3-Piperidone, Toluene, CO₂ |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C, Methanol | 3-Piperidone, Toluene, CO₂, NH₃ |
| Acidolysis | HBr in acetic acid | 3-Piperidone hydrobromide, Benzyl bromide, CO₂ |
| Lewis Acid | Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) organic-chemistry.org | 3-Piperidone |
Catalytic hydrogenation is often the method of choice due to its mild conditions and clean byproducts. organic-chemistry.org However, it is not suitable for substrates containing other reducible functional groups. organic-chemistry.org In such cases, alternative methods like acidolysis or treatment with other reducing agents can be employed.
Transcarbamation Reactions
While less common, it is possible to exchange the Cbz group for another carbamate (B1207046) protecting group in a process known as transcarbamation. This can be achieved by first deprotecting the nitrogen and then reacting the resulting secondary amine with a different chloroformate or dicarbonate (B1257347). For example, after removal of the Cbz group, the piperidone can be treated with di-tert-butyl dicarbonate (Boc₂O) to afford N-Boc-3-piperidone, another valuable synthetic intermediate. chemicalbook.com
Reactions at the Piperidine Nitrogen
The nitrogen atom in Benzyl 3-oxopiperidine-1-carboxylate is protected by a benzyloxycarbonyl (Cbz) group. This group is stable under many reaction conditions but can be selectively removed, revealing a secondary amine that can undergo further functionalization.
Direct alkylation or acylation of the nitrogen in this compound is generally not feasible due to the presence of the Cbz protecting group. Instead, a two-step sequence involving deprotection followed by N-functionalization is the standard approach.
The Cbz group is most commonly removed via catalytic hydrogenolysis. In this process, the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). This reaction cleaves the benzyl-oxygen bond, releasing toluene and carbon dioxide, and yielding the free secondary amine, 3-piperidone, typically as a salt.
Once the nitrogen is deprotected, the resulting 3-oxopiperidine can be readily N-alkylated or N-acylated. N-acylation is often performed to introduce a different protecting group or a desired functional moiety. For example, reaction with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base yields N-Boc-3-piperidone, another synthetically important intermediate. chemicalbook.com This sequence allows for the exchange of the Cbz group for a Boc group, which may be more suitable for subsequent synthetic steps.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Cbz Deprotection | H₂, 10% Pd/C, Methanol | 3-Oxopiperidine | - | chemicalbook.com |
| 2 | N-Acylation | Di-tert-butyl dicarbonate, NaHCO₃, THF/H₂O | tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone) | 99% | chemicalbook.com |
The C-3 carbonyl group of this compound is a key site for reactivity, enabling the formation of various derivatives, including enamines, which are structurally related to aminals. Enamines are formed through the acid-catalyzed reaction of the ketone with a secondary amine, such as morpholine (B109124) or pyrrolidine (B122466). libretexts.orglibretexts.org
The reaction mechanism involves the initial nucleophilic attack of the secondary amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Following proton transfer and subsequent acid-catalyzed elimination of a water molecule, a double bond is formed between the C-3 carbon and an adjacent alpha-carbon (C-2 or C-4), resulting in an enamine. youtube.com These enamines are valuable synthetic intermediates, for example, in Stork enamine alkylation reactions. Research has demonstrated the successful condensation of related 4-piperidone (B1582916) derivatives with aniline (B41778) in acetic acid to produce stable enamines, which can then be further transformed. researchgate.net
| Starting Ketone | Amine Reagent | Conditions | Product Type |
| This compound | Morpholine | Acid catalyst (e.g., p-TsOH), Toluene, Dean-Stark | Enamine |
| This compound | Pyrrolidine | Acid catalyst, Reflux | Enamine |
| 3-Carbomethoxy-N-phenethyl-4-piperidone | Aniline | Acetic Acid | Enamine |
Ring Transformations and Rearrangements
The structure of this compound is amenable to specific rearrangement reactions that alter the carbocyclic framework. A significant example is the Favorskii rearrangement, which results in the contraction of the six-membered piperidine ring into a five-membered pyrrolidine ring. wikipedia.org
The Favorskii rearrangement is characteristic of α-halo ketones upon treatment with a base. ddugu.ac.innrochemistry.com The reaction proceeds through a proposed cyclopropanone (B1606653) intermediate. wikipedia.org For this rearrangement to occur with this compound, the piperidine ring must first be halogenated at a position alpha to the carbonyl group (either C-2 or C-4). Treatment of the resulting α-halo-N-Cbz-3-piperidone with a base, such as sodium methoxide (B1231860), induces the rearrangement. The nucleophilic attack of the methoxide on the intermediate cyclopropanone leads to the cleavage of the fused ring system, ultimately yielding a substituted N-benzyloxycarbonyl-pyrrolidine carboxylic acid ester. wikipedia.orgslideshare.net This ring contraction provides a powerful method for synthesizing functionalized pyrrolidine derivatives from readily available piperidine precursors.
| Substrate | Key Reagents | Reaction Type | Product |
| N-Cbz-2-chloro-3-piperidone | Sodium methoxide (NaOMe) in Methanol | Favorskii Rearrangement | Methyl N-benzyloxycarbonyl-pyrrolidine-2-carboxylate |
| N-Cbz-4-bromo-3-piperidone | Sodium hydroxide (B78521) (NaOH), then acid workup | Favorskii Rearrangement | N-benzyloxycarbonyl-pyrrolidine-3-carboxylic acid |
Exploration of Substitution Reactions on the Piperidine Ring
The piperidine ring of this compound can be functionalized at several positions, primarily driven by the reactivity of the ketone and its adjacent alpha-carbons. These substitution reactions introduce new functional groups and stereocenters, significantly increasing the molecular diversity accessible from this starting material.
The carbon atoms at the C-2 and C-4 positions, being alpha to the carbonyl group, are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles in alkylation or halogenation reactions. As mentioned previously, α-halogenation is a prerequisite for the Favorskii rearrangement.
Furthermore, the ketone at C-3 can be transformed into other functional groups. For instance, enzymatic transamination of N-protected 3-piperidones using transaminases can produce chiral 3-amino-piperidines, a valuable moiety in many pharmaceutical compounds. google.com This reaction involves the stereoselective substitution of the carbonyl oxygen with an amino group. The existence of compounds like Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride also points to synthetic routes for introducing substituents at the C-4 position. uni.lu
| Position | Reaction Type | Reagents/Method | Resulting Functional Group |
| C-2 / C-4 | Halogenation | N-Bromosuccinimide (NBS) or Br₂ | Halogen (-Br, -Cl) |
| C-2 / C-4 | Alkylation | Base (e.g., LDA), Alkyl halide (R-X) | Alkyl group (-R) |
| C-3 | Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Amino group (-NHR) |
| C-3 | Enzymatic Transamination | Transaminase, Amino Donor | Chiral Amino group (-NH₂) |
Applications of Benzyl 3 Oxopiperidine 1 Carboxylate As a Synthetic Building Block
Intermediate in Complex Molecule Synthesis
The utility of Benzyl (B1604629) 3-oxopiperidine-1-carboxylate as a versatile intermediate is underscored by its application in the synthesis of a variety of complex molecules, ranging from pharmaceuticals to novel polycyclic frameworks.
Synthesis of Piperidine-Based Pharmaceuticals
The piperidine (B6355638) moiety is a prevalent structural motif in a vast number of pharmaceutical agents due to its favorable pharmacokinetic properties. Benzyl 3-oxopiperidine-1-carboxylate and its derivatives serve as crucial starting materials for the synthesis of several important drugs. A notable example is its role as a key intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibacterial agent. The N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, a direct derivative, is a critical component in the construction of this potent antibiotic. google.com
Precursor for Diverse Polycyclic Scaffolds
In the quest for novel therapeutic agents, the exploration of three-dimensional chemical space is of paramount importance. This compound has proven to be an excellent starting point for the synthesis of diverse and structurally complex polycyclic scaffolds. Through a variety of chemical transformations, this intermediate can be elaborated into unique molecular frameworks that are of significant interest in drug discovery. For instance, it is a precursor in the generation of spirocyclic and bicyclic systems. whiterose.ac.uk These complex structures are often sought after for their potential to interact with biological targets in a highly specific manner.
Role in the Synthesis of Specific Drug Candidates (e.g., Jak3 Inhibitor CP-690550)
One of the most significant applications of derivatives of this compound is in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib (CP-690550). This drug is used in the treatment of autoimmune diseases such as rheumatoid arthritis. A key intermediate in the synthesis of Tofacitinib, cis-(3R, 4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, can be prepared via an asymmetric synthesis starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. This multi-step synthesis highlights the importance of this class of piperidine precursors in accessing enantiomerically pure and complex active pharmaceutical ingredients.
Preparation of Nitrogen Heterocycles
The reactivity of the keto-ester functionality in derivatives of this compound allows for its use in the construction of various nitrogen-containing heterocyclic systems, which are of great interest in medicinal chemistry.
Construction of Fused Piperidine Systems
The chemical versatility of this compound extends to the synthesis of fused piperidine systems. These bicyclic structures are formed by building a new ring onto the existing piperidine framework. The presence of the ketone and the protected nitrogen allows for a range of cyclization strategies to be employed, leading to the formation of novel heterocyclic scaffolds that can be further elaborated into potential drug candidates.
Synthesis of Pyrido[3,4-d]pyrimidines and Related Systems
A well-documented application of derivatives of this compound is in the synthesis of pyrido[3,4-d]pyrimidines. These compounds are known to exhibit a wide range of biological activities, including acting as tyrosine kinase inhibitors, which are crucial in cancer therapy. researchgate.net A synthetic method has been developed for the preparation of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines through the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine. researchgate.netosi.lv This reaction provides an efficient route to this important class of nitrogen-fused heterocycles. researchgate.netosi.lv
Interactive Data Table: Applications of this compound Derivatives
| Application Category | Specific Example | Resulting Compound/System | Therapeutic Area/Significance |
| Piperidine-Based Pharmaceuticals | Intermediate for Balofloxacin | Balofloxacin | Antibacterial |
| Specific Drug Candidates | Starting material for Tofacitinib intermediate | cis-(3R, 4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine | Autoimmune Diseases (JAK inhibitor) |
| Nitrogen Heterocycles | Condensation with morpholine-4-carboxamidine | 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines | Potential Tyrosine Kinase Inhibitors |
Formation of Spirocyclic Structures
This compound is a valuable precursor for the synthesis of spirocyclic structures, a class of compounds characterized by two rings sharing a single common atom. Spirocycles are of significant interest in medicinal chemistry due to their inherent three-dimensionality and structural rigidity, which can lead to improved pharmacological properties. nih.gov The piperidine ring, in particular, is a common motif in many approved spirocyclic drugs. nih.gov
The reactivity of this compound is centered around the ketone at the C-3 position and the adjacent active methylene (B1212753) groups at C-2 and C-4. This functionality allows it to participate in various cyclization reactions to form spiro-fused heterocyclic systems. A prominent strategy for synthesizing spirocycles is the multicomponent reaction (MCR), where three or more reactants combine in a single step to form a complex product, offering high atom economy and efficiency. beilstein-journals.orgbeilstein-journals.org
One of the most common applications of similar cyclic ketones is in the synthesis of spirooxindoles, a privileged scaffold in drug discovery. beilstein-journals.orgnih.gov These reactions often involve the condensation of a cyclic ketone with an isatin (B1672199) derivative and an amine or an active methylene compound. For instance, a well-established method involves the three-component reaction of isatins, an amino acid (like sarcosine), and a suitable third component to generate spiro-pyrrolidinyl-oxindoles. beilstein-journals.org While direct examples employing this compound are not extensively documented, its structural features make it an ideal candidate for such transformations. The ketone can react with isatin to form an intermediate that can subsequently undergo cyclization with a third component, leading to novel spiro[piperidine-3,3'-oxindole] systems.
The table below illustrates representative multicomponent reactions used to form spirocyclic systems, highlighting the types of building blocks that could be used in conjunction with this compound.
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Spirocycle Formed |
| Spirooxindole Synthesis | Isatin | This compound (Hypothetical) | Amino Acid (e.g., Sarcosine) | Spiro[piperidine-3,3'-pyrrolidinyl-oxindole] |
| Spiro[dihydropyridine-oxindole] Synthesis | Isatin | Arylamine | This compound (Hypothetical) | Spiro[piperidine-3,4'-dihydropyridine-oxindole] |
| [2+2] Cycloaddition | Isatin-imine | Aryloxy acetic acid | - | Spiro-β-lactam-oxindole |
Role in Peptide and Peptidomimetic Synthesis
The piperidine scaffold is a key structural element in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often possess improved stability against enzymatic degradation and better bioavailability. nih.govnih.gov this compound serves as a valuable starting material for creating constrained amino acid analogues that can be incorporated into peptide chains.
The rigid cyclic nature of the piperidine ring restricts the conformational freedom of the peptide backbone, which can be advantageous for locking the molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a specific biological target. rsc.org Derivatives of 3-substituted piperidines are particularly relevant. For example, piperidine-3-carboxylic acid derivatives have been successfully incorporated as P2-ligands in the design of potent HIV-1 protease inhibitors. plos.org These inhibitors are a classic example of peptidomimetics where the natural peptide cleavage site is replaced by a more stable, non-peptidic core.
The synthesis of these peptidomimetic building blocks can start from this compound. The ketone at the C-3 position can be converted into an amino group through reductive amination, yielding a 3-aminopiperidine-1-carboxylate scaffold. This resulting structure is essentially a cyclic β-amino acid analogue, which can be coupled into a peptide sequence using standard peptide synthesis protocols. The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen is compatible with common peptide synthesis strategies and can be removed under hydrogenolysis conditions when required.
The table below summarizes the role of piperidine scaffolds in peptidomimetic design.
| Peptidomimetic Strategy | Role of Piperidine Scaffold | Example Application | Reference |
| Backbone Constraint | Introduces conformational rigidity to mimic secondary structures like β-turns. | General peptidomimetic design. nih.gov | nih.gov |
| Amino Acid Analogue | Serves as a cyclic, non-natural amino acid to enhance stability. | Synthesis of conformationally constrained peptide derivatives. rsc.org | rsc.org |
| P2-Ligand for Protease Inhibitors | The piperidine ring fits into the S2 pocket of HIV-1 protease. | Design of potent HIV-1 protease inhibitors. plos.org | plos.org |
| Scaffold for Pharmacophore Display | Provides a rigid framework to orient key functional groups for receptor binding. | Inhibitors of aspartic peptidases. nih.gov | nih.gov |
Chiral Pool and Auxiliary Applications
The concepts of the chiral pool and chiral auxiliaries are central to modern asymmetric synthesis, which aims to produce enantiomerically pure compounds.
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials for the synthesis of complex chiral targets. researchgate.netnih.gov Chiral piperidine derivatives are frequently synthesized from precursors in the chiral pool. For example, enantiopure amino acids like lysine (B10760008) or glutamic acid can be transformed through a series of reactions, including cyclization and functional group manipulations, to yield optically active piperidines. While this compound is typically supplied as a racemate, chiral versions of 3-substituted piperidines can be accessed through asymmetric synthesis routes starting from chiral pool materials, enabling the production of enantiomerically pure downstream products.
Chiral Auxiliary Applications: A chiral auxiliary is a chiral compound that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. nih.govscielo.org.mx This is a powerful method for controlling stereochemistry. Chiral molecules containing piperidine-like structures have been employed as effective chiral auxiliaries. For instance, chiral amines derived from amino acids such as (S)-phenyl glycinol can be used to synthesize enantiomerically enriched piperidine derivatives through diastereoselective cyclization reactions. whiterose.ac.uk The auxiliary guides the formation of the ring in a specific spatial orientation, leading to a high degree of enantioselectivity.
The table below provides examples of concepts related to chiral synthesis.
| Concept | Description | Relevance to Piperidine Synthesis |
| Chiral Pool | Using enantiopure natural products as starting materials. researchgate.net | Enantiopure amino acids (e.g., lysine) are converted into chiral piperidine building blocks. |
| Chiral Auxiliary | A recoverable chiral molecule that directs the stereochemistry of a reaction. scielo.org.mx | Chiral auxiliaries derived from amino alcohols are used to control the stereoselective synthesis of substituted piperidines. whiterose.ac.uk |
| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral product from a prochiral substrate. | Chiral phosphoric acids can catalyze the enantioselective synthesis of spiro-piperidines. whiterose.ac.uk |
Biological Relevance and Mechanistic Studies of Benzyl 3 Oxopiperidine 1 Carboxylate Derivatives
Investigation of Biological Activities of Derived Compounds
The inherent structural features of benzyl (B1604629) 3-oxopiperidine-1-carboxylate, including the piperidine (B6355638) ring and the benzyloxycarbonyl protecting group, make it an attractive template for medicinal chemistry. vulcanchem.com The piperidine ring can adopt a chair conformation, and the 4-oxo group introduces polarity, influencing potential hydrogen-bonding interactions. vulcanchem.com These characteristics have prompted extensive investigation into the biological effects of its derivatives.
Derivatives of the benzyl 3-oxopiperidine-1-carboxylate framework have been identified as potent inhibitors of several key enzymes. A notable area of research has been the development of dual inhibitors targeting both histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are implicated in the pathology of Alzheimer's disease. nih.gov For instance, a series of N-benzyl piperidine derivatives were designed and synthesized, leading to the identification of compounds with significant dual inhibitory functions. nih.gov
| Compound | HDAC IC₅₀ (μM) | AChE IC₅₀ (μM) |
| d5 | 0.17 | 6.89 |
| d10 | 0.45 | 3.22 |
| Data sourced from a study on dual inhibitors for Alzheimer's disease. nih.gov |
These compounds demonstrate that the N-benzyl piperidine core, a close structural relative of the primary subject, can be effectively modified to achieve potent inhibition of multiple enzymes. nih.gov
The piperidine moiety is a common feature in ligands designed for various receptors. While direct studies on this compound derivatives are focused elsewhere, structurally similar compounds have shown significant receptor modulation. For example, the 4-(p-fluorobenzoyl)piperidine fragment is a crucial component for ligands targeting the 5-HT₂A serotonin (B10506) receptor. nih.gov Furthermore, a series of benzylpiperazinyl derivatives, which share the core piperazine (B1678402)/piperidine structure, have been developed as high-affinity antagonists for the σ-1 receptor (σ₁R), a target for pain modulation. nih.gov One such derivative, compound 15 , exhibited a Kᵢ of 1.6 nM for the σ₁R, highlighting the potential of this chemical class to interact potently with specific receptor targets. nih.gov
The search for new antimicrobial agents has led to the investigation of various benzyl derivatives. Studies on benzyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives have revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The minimum inhibitory concentration (MIC) for several of these compounds was determined against clinically relevant strains like Staphylococcus aureus and Escherichia coli. mdpi.com
One of the most potent compounds identified was the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m , which displayed MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. mdpi.com Other research has shown that certain benzyl bromide derivatives possess strong antibacterial and antifungal properties. nih.gov For example, one benzyl bromide compound showed an MIC of 0.25 mg/mL against the pathogenic fungus Candida albicans. nih.gov These findings indicate that the benzyl group, when incorporated into various scaffolds, can be a key contributor to antimicrobial efficacy. mdpi.comnih.gov
| Compound | Target Organism | MIC (µg/mL) |
| 9m | S. aureus | 0.5 |
| 9m | E. coli | 1 |
| 10d | S. aureus | 1 |
| 10d | E. coli | 16 |
| 10a, 10j, 10r-s | S. aureus & E. coli | 4 |
| Data from a study on benzyl guanidine and aminoguanidine hydrazone derivatives. mdpi.com |
A significant focus of research on this compound derivatives has been their potential as histone deacetylase (HDAC) inhibitors. researchgate.netznaturforsch.com HDAC inhibitors are a promising class of anti-cancer agents. znaturforsch.com A study described the synthesis of novel compounds derived from 4-oxopiperidine-1-carboxylate that exhibited good HDAC inhibitory activity. researchgate.netznaturforsch.com Specifically, compound 16 from this series showed an IC₅₀ value of 16.3 μM in human leukemia K562 cells, which was comparable to the reference compound, sodium butyrate. znaturforsch.com This research highlights the utility of the 4-oxopiperidine-1-carboxylate core in designing new HDAC inhibitors. znaturforsch.com Another class of HDAC inhibitors with a benzoylhydrazide scaffold was found to be selective for class I HDACs, with the lead compound, UF010, showing nanomolar potency against HDACs 1-3. nih.gov
| Compound | Cell Line | HDAC Activity IC₅₀ |
| 16 | K562 (human leukemia) | 16.3 μM |
| 17 | K562 (human leukemia) | > 100 μM |
| Data from a study on novel HDAC inhibitors. znaturforsch.com |
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent and selective therapeutic agents. For derivatives of this compound, SAR studies have provided valuable insights into how chemical modifications influence their efficacy.
SAR studies have shown that modifications to different parts of the core scaffold can have a profound impact on biological activity.
HDAC Inhibition: In the development of HDAC inhibitors, the substitution pattern is critical. For a series of N-benzyl piperidine derivatives, the presence and position of substituents on the benzyl ring significantly influenced both HDAC and AChE inhibition. nih.gov Similarly, for benzoylhydrazide-based HDAC inhibitors, the butyl side chain was found to fill a deep hydrophobic pocket in the enzyme's active site, contributing to its inhibitory mechanism. nih.gov
Antimicrobial Activity: For benzyl guanidine hydrazone derivatives, substitutions on the benzyl ring were key to their antibacterial potency. The 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m ) was the most potent compound, suggesting that specific electronic and steric properties conferred by these substitutions are favorable for activity against both S. aureus and E. coli. mdpi.com In contrast, the 3-(4-trifluoromethyl)-benzyloxy derivative (10d ) was potent against S. aureus but significantly less active against E. coli, indicating that SAR can differ between bacterial species. mdpi.com
Receptor Binding: In the context of P2Y₁₄ receptor antagonists, an "aza-scan" (replacing a CH group with a nitrogen atom) on the central phenyl ring of a triazole-containing piperidine derivative led to a significant reduction in receptor affinity. nih.gov This demonstrates that even subtle changes to the aromatic systems attached to the core piperidine ring can drastically alter receptor binding. nih.gov
Stereochemical Influence on Bioactivity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For derivatives of this compound, the introduction of chiral centers on the piperidine ring can lead to enantiomers or diastereomers with markedly different pharmacological profiles. The significance of chiral piperidine scaffolds in drug design is well-established, as they can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce toxicity. researchgate.net
The differential activity between stereoisomers often arises from their distinct binding affinities for chiral biological targets such as enzymes and receptors. For instance, in a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, the specific stereochemistry was crucial for their inhibitory activity against monoamine oxidase (MAO)-A and MAO-B. nih.gov While not directly derivatives of this compound, these findings highlight the principle that the spatial orientation of substituents on a heterocyclic core dictates the interaction with the active site of a protein.
The synthesis of enantiomerically pure piperidine derivatives is, therefore, a key strategy in drug discovery to isolate the more active and less toxic isomer. ajchem-a.com For example, studies on piperidine carboxamide derivatives have demonstrated that S- and R-configurations can exhibit significant differences in their ability to induce cellular senescence in melanoma cells, with one enantiomer being significantly more potent than the other. nih.gov This underscores the importance of stereochemistry in defining the therapeutic potential of this class of compounds.
Mechanistic Insights into Molecular Interactions
Understanding how derivatives of this compound interact with their biological targets at a molecular level is fundamental to elucidating their mechanism of action and for the rational design of more potent and selective agents.
Molecular docking is a computational technique frequently used to predict the binding mode of a ligand to the active site of a target protein. For piperidine and piperazine-based compounds, docking studies have been instrumental in identifying key interactions that govern their affinity and selectivity. For instance, in the discovery of sigma-1 (σ1) receptor ligands, molecular docking revealed that a 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone derivative binds to the receptor through specific hydrophobic and hydrogen bonding interactions with crucial amino acid residues. nih.gov
Similarly, docking analyses of 2-piperidone (B129406) derivatives targeting myeloid differentiation factor 88 (MyD88) showed that these compounds could effectively bind to the active site, suggesting a mechanism for their anti-inflammatory and neuroprotective effects in models of Alzheimer's disease. nih.gov The binding of these derivatives often involves interactions with key amino acids, which can be further validated through techniques like site-directed mutagenesis.
The following table summarizes representative binding interactions for piperidine derivatives with their molecular targets, as elucidated by molecular docking studies.
| Derivative Class | Molecular Target | Key Interacting Residues | Type of Interaction |
| Piperidine-based σ1 Ligands | Sigma-1 (σ1) Receptor | Tyr103, Glu172, Asp188 | Hydrogen bonding, hydrophobic |
| 2-Piperidone Derivatives | MyD88 | Phe196, Tyr257, Arg288 | Pi-pi stacking, hydrogen bonding |
| Piperidine Carboxamides | Anaplastic Lymphoma Kinase (ALK) | Met1199, Leu1122 | Hydrogen bonding, hydrophobic |
Beyond direct binding to a molecular target, it is crucial to understand how these interactions translate into effects on cellular signaling and biochemical pathways. Derivatives of the piperidone scaffold have been shown to modulate key inflammatory pathways. For example, certain 4-piperidone (B1582916) compounds have been found to inhibit the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory response. nih.gov By preventing NF-κB from entering the nucleus, these compounds can suppress the expression of pro-inflammatory genes, thereby exerting their anti-inflammatory effects.
In studies on diarylidene-N-methyl-4-piperidones, these compounds were shown to reduce the production of nitric oxide (NO) and the expression of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This indicates an interference with the inflammatory cascade triggered by LPS, a common method for studying anti-inflammatory agents. The ability of these compounds to modulate such pathways highlights their potential as therapeutic agents for inflammatory conditions.
Computational and Theoretical Investigations in Medicinal Chemistry
Computational chemistry plays a pivotal role in modern drug discovery, providing tools to model, predict, and understand the behavior of small molecules. For derivatives of this compound, these methods are invaluable for guiding the design and optimization of new drug candidates.
As previously mentioned, molecular docking is a powerful tool for predicting the binding conformation of a ligand in a protein's active site. laurinpublishers.com To further refine these predictions and to understand the dynamic behavior of the ligand-protein complex over time, molecular dynamics (MD) simulations are employed. researchgate.net MD simulations can provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the energetic contributions of different interactions. nih.gov
For example, MD simulations of piperidine-based compounds in complex with their target proteins have been used to confirm the stability of the docked conformation and to identify key residues that are consistently involved in the interaction. nih.gov These simulations can reveal subtle conformational changes in the protein upon ligand binding, which may be crucial for its biological function. The combination of docking and MD simulations provides a more comprehensive understanding of the molecular recognition process.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijprajournal.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the influence of steric, electrostatic, and hydrophobic properties on the activity of a molecule. nih.gov
Several QSAR studies have been conducted on piperidine and piperazine carboxamide derivatives. nih.gov These studies have successfully built predictive models that can estimate the biological activity of new, unsynthesized compounds. The contour maps generated from these models provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity. For instance, a CoMFA study on piperidine analogues of cocaine provided insights into the binding modes of substituents on the piperidine ring at the dopamine (B1211576) transporter. nih.gov This information is invaluable for guiding the design of new derivatives with improved potency and selectivity.
The following table presents a summary of statistical parameters from a representative 3D-QSAR study on piperidine carboxamide derivatives as ALK inhibitors, demonstrating the predictive power of such models.
| Model | q² (cross-validated r²) | r² (non-cross-validated r²) | F-value | Predictive r² |
| CoMFA | 0.663 | 0.998 | 2401.97 | 0.744 |
| CoMSIA | 0.730 | 0.988 | 542.933 | 0.570 |
These statistical values indicate robust and predictive QSAR models that can be reliably used to guide the synthesis of new and more potent inhibitors.
Analytical and Spectroscopic Characterization in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, LC-MS, UPLC, FTIR, Raman)
Spectroscopic techniques are indispensable for the structural verification of Benzyl (B1604629) 3-oxopiperidine-1-carboxylate. Each method provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework. While specific spectral data for Benzyl 3-oxopiperidine-1-carboxylate is documented in commercial supplier databases, detailed academic assignments for ¹H NMR and ¹³C NMR spectra are crucial for confirming the connectivity of the piperidine (B6355638) ring, the benzyl group, and the carboxylate moiety. For related structures like Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, extensive NMR data is available, providing a reference for expected chemical shifts and coupling constants. chemicalbook.combldpharm.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is used to determine the molecular weight of the compound and to identify impurities. bldpharm.combldpharm.com The monoisotopic mass of this compound is 233.1052 Da. uni.lu LC-MS methods are also developed for detecting related piperidine-containing structures as impurities in active pharmaceutical ingredients. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC, making it a valuable tool for monitoring reaction progress and assessing final product purity. bldpharm.combldpharm.com
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of a related compound, Benzyl 4-oxopiperidine-1-carboxylate, shows characteristic absorption bands, including a strong C=O stretch from the ketone and the carbamate (B1207046) groups. nih.gov For Benzyl 3-oxopiperazine-1-carboxylate, another similar molecule, a strong carbonyl absorption is also a key feature. nih.gov
Raman Spectroscopy offers complementary vibrational information to FTIR. Data for analogous compounds like Benzyl 4-oxopiperidine-1-carboxylate and Benzyl 3-oxopiperazine-1-carboxylate have been recorded, aiding in the complete vibrational analysis of the molecule's structure. nih.govnih.gov
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 234.11248 | 151.9 |
| [M+Na]⁺ | 256.09442 | 157.0 |
| [M-H]⁻ | 232.09792 | 156.3 |
| [M+NH₄]⁺ | 251.13902 | 167.7 |
| [M+K]⁺ | 272.06836 | 154.8 |
Data sourced from PubChemLite, predicted using CCSbase. uni.lu
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, Chiralcel OD-H)
Chromatographic techniques are essential for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical compounds. bldpharm.com Purity levels are typically reported as a percentage, with commercial grades often available at 97% purity or higher. sigmaaldrich.com
For chiral compounds, determining the enantiomeric excess (ee) is critical. Chiral HPLC, utilizing columns with a chiral stationary phase, is the preferred method for this analysis. Columns such as Chiralcel OD and its variants (e.g., OD-H, OD-3) are widely used for the separation of enantiomers of various compounds. amazonaws.comchiraltech.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. For example, the enantiomeric excess of various cyanohydrins has been successfully determined using a Chiralcel OD column with a mobile phase typically consisting of a hexane/2-propanol mixture. amazonaws.com While specific methods for this compound are proprietary, the general principles of chiral HPLC with columns like Chiralcel OD-H are directly applicable.
Crystallographic Analysis of Derivatives
Single-crystal X-ray diffraction provides unambiguous proof of molecular structure and stereochemistry, as well as detailed information about conformation and intermolecular interactions in the solid state. While the crystal structure of this compound itself is not publicly available, analysis of its derivatives and structurally similar compounds offers significant insights.
For instance, the crystal structure of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate reveals a Z-shaped conformation where the carboxyl group is nearly coplanar with the dihydroquinoline unit. nih.gov In this crystal, molecules are linked by C—H⋯O hydrogen bonds, forming chains that are further connected into layers. nih.gov
Similarly, studies on analogous structures like the hydrochloride salt of methyl 1-benzyl-4-oxopiperidine-3-carboxylate indicate that it crystallizes in a monoclinic system with the piperidine ring adopting a chair conformation. In such structures, the benzyl group typically orients itself in a pseudoequatorial position to minimize steric strain. These examples demonstrate the type of detailed structural information that can be obtained from crystallographic analysis of this compound derivatives.
Computational Chemistry for Structural Prediction and Conformation Analysis
Computational chemistry serves as a powerful tool for predicting and understanding the structural and electronic properties of molecules. Techniques like Density Functional Theory (DFT) are used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental data.
For the derivative benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, DFT calculations at the B3LYP/6–311G(d,p) level were used to compare the computationally optimized structure with the one determined experimentally by X-ray crystallography. nih.gov Such studies also allow for the calculation of the HOMO–LUMO energy gap, which provides insight into the molecule's chemical reactivity and electronic transitions. nih.gov
Conformational analysis of related piperidine structures using computational models suggests that the piperidine ring preferentially adopts a chair conformation. For substituted piperidines, these models can predict the orientation of substituents (axial vs. equatorial) to minimize steric hindrance. Furthermore, properties such as the predicted collision cross section (CCS) for different ions of the molecule can be calculated, which is valuable for mass spectrometry analysis. uni.lu
| Property | Value/Description |
|---|---|
| Predicted Crystal System | Monoclinic |
| Predicted Space Group | P2₁/c |
| Predicted Conformation | Chair, with 4-oxo group equatorial |
Note: These are hypothesized parameters based on analogous structures.
Future Perspectives and Research Directions
Development of Novel Synthetic Strategies for Benzyl (B1604629) 3-Oxopiperidine-1-Carboxylate
The synthesis of Benzyl 3-oxopiperidine-1-carboxylate has traditionally relied on the oxidation of its corresponding alcohol precursor, benzyl 3-hydroxypiperidine-1-carboxylate. A common laboratory-scale method involves the use of Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane (B109758) (DCM) to achieve this transformation. whiterose.ac.uk While effective, this and other stoichiometric oxidation methods can present challenges regarding reagent cost, product purification, and waste disposal, particularly on a larger scale.
Exploration of New Derivatization Pathways and Chemical Space
The true value of this compound lies in its potential for derivatization, which allows for the systematic exploration of new chemical space. whiterose.ac.uk The ketone at the C-3 position is the primary site for chemical modification, serving as a handle for a wide array of chemical transformations.
Future efforts will continue to expand upon known derivatization pathways. For example, the ketone can undergo reactions such as reductive amination to install diverse amine functionalities, Wittig reactions to form exocyclic double bonds, and aldol (B89426) condensations to build carbon-carbon bonds. A particularly notable transformation is its use in Strecker-type reactions. By reacting this compound with sources of ammonia (B1221849) and cyanide, it can be converted into aminonitrile derivatives, which are precursors to valuable 3-aminopiperidine scaffolds. This pathway opens the door to a large family of compounds with potential biological activity. The continued exploration of these and other reactions will enable the creation of diverse compound libraries based on the piperidine (B6355638) core, which is essential for identifying novel bioactive molecules.
| Starting Material | Reagents | Product | Reaction Type |
| This compound | Ammonium Chloride, Potassium Cyanide | Benzyl 3-amino-3-cyanopiperidine-1-carboxylate | Strecker Reaction |
| This compound | Ammonium Carbonate, Potassium Cyanide | Piperidine-spiro-hydantoin derivative | Bucherer-Bergs Reaction |
| This compound | Grignard Reagents (e.g., RMgBr) | Benzyl 3-hydroxy-3-alkylpiperidine-1-carboxylate | Nucleophilic Addition |
Targeted Synthesis of Bioactive Analogues
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a critical starting material for the targeted synthesis of analogues designed to interact with specific biological targets. Its structure provides a robust framework that can be systematically decorated to optimize binding affinity and selectivity for proteins implicated in disease.
Recent patent literature highlights its use as an intermediate in the synthesis of potent and selective kinase inhibitors. For example, it has been employed in the development of General Control Nonderepressible 2 (GCN2) kinase inhibitors, which are being investigated for applications in oncology. google.com Similarly, it serves as a building block for creating pan-KRas inhibitors, which target mutated forms of the KRas protein, a key driver in many cancers. The ability to use this compound to construct complex, sp³-rich molecules is vital for accessing novel intellectual property and developing next-generation therapeutics. whiterose.ac.uk Future research will undoubtedly continue to leverage this versatile scaffold for creating targeted agents against a wide range of diseases.
Integration with High-Throughput Screening and Discovery Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, relying on the availability of large and structurally diverse compound libraries. The efficiency of HTS campaigns is often linked to the quality and novelty of the chemical matter being screened. This compound is an ideal building block for constructing libraries tailored for drug discovery platforms.
Its utility lies in its capacity to generate sp³-rich, three-dimensional scaffolds, which are of particular interest as they can offer improved pharmacological properties compared to flatter, aromatic compounds. whiterose.ac.uk By applying various derivatization strategies (as discussed in section 7.2), this single intermediate can give rise to a multitude of unique structures. Future directions will focus on integrating the synthesis of libraries based on this scaffold with automated synthesis platforms. This will enable the rapid generation of hundreds or thousands of analogues for HTS campaigns, accelerating the identification of initial "hits" and subsequent lead optimization efforts. The modular nature of its derivatization makes it highly amenable to the principles of combinatorial chemistry and diversity-oriented synthesis.
Sustainable and Scalable Production Methodologies
As a key building block, the development of sustainable and scalable methods for producing this compound is a critical future objective. Traditional multi-step syntheses often suffer from poor atom economy and generate significant chemical waste, making them unsuitable for large-scale industrial production. acs.org
Future research will focus on implementing principles of green chemistry to improve the manufacturing process. nih.gov This includes the development of one-pot syntheses that minimize solvent use and purification steps. acs.org For instance, moving away from classical approaches like the Dieckmann condensation towards more direct alkylation or cyclization strategies can offer significant advantages. figshare.comresearchgate.net The replacement of hazardous reagents with catalytic alternatives is another key goal. For example, developing catalytic hydrogenation or transfer hydrogenation methods for ring formation or modification could eliminate the need for stoichiometric metal hydrides. dtic.milorganic-chemistry.org Furthermore, exploring the use of greener solvents, such as cyclopentyl methyl ether, and optimizing reaction conditions to reduce energy consumption are important avenues of investigation. chemicalbook.com Achieving a scalable, cost-effective, and environmentally responsible synthesis is essential for ensuring a reliable supply of this valuable intermediate for the pharmaceutical industry. nih.govgoogle.com
Q & A
Q. What are the established synthetic routes for Benzyl 3-oxopiperidine-1-carboxylate, and what yields are typically achieved?
The compound is synthesized via the reaction of 3-oxopiperidine with benzyl chloroformate under alkaline conditions. A reported method involves using sulfur trioxide pyridine complex, dimethyl sulfoxide (DMSO), and N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane at 0°C for 2 hours, achieving a 90% yield after purification . Key steps include:
- Base selection : Alkaline conditions (e.g., DIPEA) deprotonate the piperidine nitrogen for nucleophilic attack.
- Temperature control : Low temperatures minimize side reactions.
- Workup : Quenching with aqueous solutions followed by extraction and solvent evaporation.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Standard analytical methods include:
Q. What are the recommended storage conditions to maintain stability?
Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from light, moisture, and oxidizing agents. Stability data suggest decomposition risks at elevated temperatures (>40°C) or prolonged exposure to humidity .
Q. What safety precautions are critical during handling?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Collect using inert absorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for derivatives of this compound?
Advanced strategies include:
- Catalyst screening : Evaluate Lewis acids (e.g., Ce(IV) salts) to enhance reaction rates or selectivity .
- Solvent effects : Test polar aprotic solvents (e.g., DMF, THF) for solubility and reactivity.
- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .
Q. What mechanisms underlie its reactivity in nucleophilic substitution or oxidation reactions?
- Nucleophilic substitution : The electron-deficient carbonyl group adjacent to the piperidine nitrogen facilitates attack by nucleophiles (e.g., amines).
- Oxidation : The 3-oxo group can be oxidized to a carboxylic acid using KMnO or reduced to an alcohol with NaBH, depending on conditions .
- Computational modeling : Density Functional Theory (DFT) studies can predict reactive sites and transition states .
Q. How can structural analogs of this compound be designed for target-specific bioactivity studies?
- Structure-activity relationship (SAR) : Modify the benzyl group (e.g., para-substitution) or piperidine ring (e.g., introducing methyl groups) to alter steric/electronic properties.
- Enzyme inhibition assays : Test derivatives against HDACs or kinases, leveraging the carbonyl group for hydrogen bonding with active sites .
Q. How should conflicting toxicity data from SDS documents be resolved?
- Literature review : Cross-reference multiple SDS sources (e.g., TCI America vs. BIOSYNTH) and peer-reviewed toxicology studies.
- In vitro testing : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to assess acute toxicity .
Q. What methodologies are suitable for studying its metabolic stability in drug discovery?
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life and metabolite profiling.
- LC-MS/MS : Quantify parent compound degradation and identify phase I/II metabolites .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | CHNO | |
| Molar mass | 233.26 g/mol | |
| Melting point | Not reported (analogs: 68°C) | |
| Stability | Sensitive to oxidation |
Q. Table 2. Common Analytical Techniques
| Technique | Application | Example Parameters |
|---|---|---|
| -NMR | Confirm benzyl group | δ 7.3–7.4 ppm (aromatic) |
| HPLC-UV | Purity assessment | C18 column, 254 nm |
| HRMS | Molecular ion verification | ESI+, m/z 234.11 [M+H]+ |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
